5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol
Overview
Description
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol, also known as BDOT, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BDOT is a sulfur-containing heterocycle that possesses a unique structure that makes it a valuable tool in various fields of research.
Mechanism Of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is not well understood, but it is believed to be related to its unique sulfur-containing heterocyclic structure. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess antioxidant properties, which may be related to its ability to scavenge free radicals. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has also been shown to possess antibacterial properties, which may be related to its ability to disrupt bacterial cell membranes.
Biochemical And Physiological Effects
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess various biochemical and physiological effects. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess antioxidant properties, which may be related to its ability to scavenge free radicals. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has also been shown to possess antibacterial properties, which may be related to its ability to disrupt bacterial cell membranes. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess anti-inflammatory properties, which may be related to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol possesses various advantages and limitations for lab experiments. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is a highly stable compound that can be easily synthesized in high yield and purity. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol possesses unique optical and electrochemical properties that make it an excellent candidate for use in various lab experiments. However, 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is relatively expensive compared to other compounds, which may limit its use in some experiments.
Future Directions
There are various future directions for 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol research. One potential future direction is the development of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol-based fluorescent sensors for the detection of various analytes. Another potential future direction is the use of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol as a building block for the synthesis of new materials with unique properties. Additionally, the mechanism of action of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is not well understood, and further research is needed to elucidate its biological activity.
Scientific Research Applications
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been used in various scientific research applications, including fluorescence sensing, electrochemistry, and material science. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol possesses unique optical properties that make it an excellent candidate for use in fluorescence sensing applications. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol can be used to detect various analytes, including metal ions, anions, and small molecules. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has also been used in electrochemistry applications, where it has been shown to possess excellent electrochemical properties. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been used as a building block for the synthesis of various materials, including polymers, nanoparticles, and metal-organic frameworks.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c15-9-11-10-8(14-9)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJNDJPRJSGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368651 | |
Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol | |
CAS RN |
63698-52-2 | |
Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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